molecular formula C9H14N2O B8540248 3-cyclohexyl-1H-pyrazol-5(4H)-one

3-cyclohexyl-1H-pyrazol-5(4H)-one

Cat. No. B8540248
M. Wt: 166.22 g/mol
InChI Key: RXEDXJGTFLFLTA-UHFFFAOYSA-N
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Description

3-cyclohexyl-1H-pyrazol-5(4H)-one is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-cyclohexyl-1H-pyrazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclohexyl-1H-pyrazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-cyclohexyl-1H-pyrazol-5(4H)-one

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-cyclohexyl-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C9H14N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h7H,1-6H2,(H,11,12)

InChI Key

RXEDXJGTFLFLTA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NNC(=O)C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Cyclohexyl-3-oxo-propionic acid ethyl ester (0.5 g, 2.52 mmol) was stirred in ethanol and acetic acid (10:1, 2:0.2 mL), and treated with hydrazine (0.095 mL, 3.03 mmol). After 18 hrs, the resulting solid was filtered off and washed with a minimum amount of ethanol to yield 3-cyclohexyl-1H-pyrazol-5(4H)-one. Then, the 3-cyclohexyl-1H-pyrazol-5(4H)-one (0.2 g, 1.23 mmol) and 4-chloroquinoline N-oxide (1.23 mmol) were stirred in acetic anhydride (20 mL) at ambient temperature for 60-90 minutes. The reaction mixture was concentrated and the resulting solid filtered off and washed with a minimum amount of ether. (Z)-4-(4-chloroquinolin-2(1H)-ylidene)-3-cyclohexyl-1H-pyrazol-5(4H)-one (0.05 g, 0.13 mmol) was dissolved in ethanol (1.5 mL) and 4-acetamidothiophenol (0.023 g, 0.13 mmol) was added. The reaction mixture was heated to 180° C. using a microwave reactor for 5-10 minutes. The solid was filtered and washed with ethanol to yield Example 48. 1H NMR (400 MHz, DMSO-d6) δ ppm 0.88-1.00 (m, 2H) 1.26-1.38 (m, 2H) 1.58 (d, J=10.61 Hz, 6H) 2.10 (s, 3H) 2.33 (t, J=9.47 Hz, 1H) 6.87 (s, 1H) 7.62-7.72 (m, 3H) 7.89 (t, J=7.83 Hz, 4H) 8.17 (d, J=8.34 Hz, 1H) 10.37 (s, 1H); ESI-MS: m/z calc'd for C26H26N4O2S 458.58. found 459.1 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.095 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
solvent
Reaction Step Two

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